molecular formula C27H30ClNO3S B13744962 Dibenzo(b,e)thiepin-11-ol, 6,11-dihydro-8-methoxy-11-(p-(2-(1-pyrrolidinyl)ethoxy)phenyl)-, hydrochloride CAS No. 36547-32-7

Dibenzo(b,e)thiepin-11-ol, 6,11-dihydro-8-methoxy-11-(p-(2-(1-pyrrolidinyl)ethoxy)phenyl)-, hydrochloride

Cat. No.: B13744962
CAS No.: 36547-32-7
M. Wt: 484.0 g/mol
InChI Key: YJBVPMJATOZROK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dibenzo(b,e)thiepin-11-ol, 6,11-dihydro-8-methoxy-11-(p-(2-(1-pyrrolidinyl)ethoxy)phenyl)-, hydrochloride is a complex organic compound with a unique structure that includes a dibenzo thiepin core, a methoxy group, and a pyrrolidinyl ethoxy phenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dibenzo(b,e)thiepin-11-ol, 6,11-dihydro-8-methoxy-11-(p-(2-(1-pyrrolidinyl)ethoxy)phenyl)-, hydrochloride typically involves multiple steps:

    Formation of the Dibenzo Thiepin Core: This step involves the cyclization of appropriate precursors to form the dibenzo thiepin structure.

    Introduction of the Methoxy Group: The methoxy group is introduced through methylation reactions using reagents such as methyl iodide.

    Attachment of the Pyrrolidinyl Ethoxy Phenyl Moiety: This step involves the reaction of the dibenzo thiepin core with a pyrrolidinyl ethoxy phenyl derivative under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and pyrrolidinyl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Dibenzo(b,e)thiepin-11-ol, 6,11-dihydro-8-methoxy-11-(p-(2-(1-pyrrolidinyl)ethoxy)phenyl)-, hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential therapeutic effects, including its use as an antidepressant or antipsychotic agent.

    Pharmacology: Research focuses on its interaction with various receptors and its pharmacokinetic properties.

    Biology: It is used in studies related to cellular signaling pathways and molecular mechanisms.

    Industry: It may have applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. It may modulate the activity of these receptors, leading to changes in neurotransmitter levels and signaling pathways. This can result in therapeutic effects such as mood stabilization or reduction of psychotic symptoms.

Comparison with Similar Compounds

Similar Compounds

    Dibenzo(b,e)thiepin derivatives: Compounds with similar core structures but different substituents.

    Methoxyphenyl derivatives: Compounds with similar methoxyphenyl moieties.

    Pyrrolidinyl derivatives: Compounds with similar pyrrolidinyl groups.

Uniqueness

Dibenzo(b,e)thiepin-11-ol, 6,11-dihydro-8-methoxy-11-(p-(2-(1-pyrrolidinyl)ethoxy)phenyl)-, hydrochloride is unique due to its specific combination of functional groups and its potential therapeutic applications. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and development in various fields.

Properties

CAS No.

36547-32-7

Molecular Formula

C27H30ClNO3S

Molecular Weight

484.0 g/mol

IUPAC Name

8-methoxy-11-[4-(2-pyrrolidin-1-ium-1-ylethoxy)phenyl]-6H-benzo[c][1]benzothiepin-11-ol;chloride

InChI

InChI=1S/C27H29NO3S.ClH/c1-30-23-12-13-24-20(18-23)19-32-26-7-3-2-6-25(26)27(24,29)21-8-10-22(11-9-21)31-17-16-28-14-4-5-15-28;/h2-3,6-13,18,29H,4-5,14-17,19H2,1H3;1H

InChI Key

YJBVPMJATOZROK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(C3=CC=CC=C3SC2)(C4=CC=C(C=C4)OCC[NH+]5CCCC5)O.[Cl-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.